4-(4-hydroxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the dihydropyrimidinone (DHPM) class, characterized by a pyrrolo[3,4-d]pyrimidine-dione core. Key structural features include a 4-hydroxyphenyl group at position 4 and a propyl substituent at position 4.
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-7-18-8-11-12(14(18)20)13(17-15(21)16-11)9-3-5-10(19)6-4-9/h3-6,13,19H,2,7-8H2,1H3,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQGWRHQZKOQNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations
Substituent Position and Activity: The 4-hydroxyphenyl group (para position) in Compound A exhibits strong α-glucosidase inhibition (81.99%), likely due to optimal H-bonding with the enzyme’s active site . In contrast, the 2-hydroxyphenyl analogue (ortho position) lacks reported activity data, suggesting steric hindrance may reduce efficacy . Propyl vs.
Electronic Effects :
- Electron-withdrawing groups (e.g., 4-chlorophenyl in ) may improve metabolic stability but reduce solubility.
- 4-Methoxyphenyl (electron-donating) in could enhance solubility but may compete with active-site interactions.
Therapeutic Diversity: Neutrophil elastase inhibitors (e.g., ) prioritize substituents like cyanophenyl or trifluoromethylphenyl for enzyme selectivity and potency. Anti-diabetic agents (e.g., Compound A) favor H-bond donors (hydroxyl groups) and balanced lipophilicity .
Structure-Activity Relationship (SAR) Trends
- Hydroxyl Group Position : Para-substituted hydroxyphenyl (4-position) maximizes enzyme interaction, as seen in Compound A’s high α-glucosidase inhibition .
- Alkyl vs. Aryl at R6 : Propyl (alkyl) may enhance bioavailability, while aryl groups (benzyl, methoxybenzyl) could improve target affinity at the cost of solubility.
- Electron-Deficient Groups: Cyanophenyl or chlorophenyl substituents (e.g., ) are common in protease inhibitors due to enhanced binding with catalytic residues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
